

# Application Notes and Protocols for Transarterial Radioembolization (TARE) with Holmium-166

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Holmium-166**

Cat. No.: **B1195350**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Transarterial Radioembolization (TARE) with **Holmium-166** ( $^{166}\text{Ho}$ ) microspheres is an emerging locoregional therapy for the treatment of primary and metastatic liver tumors.<sup>[1][2]</sup>  $^{166}\text{Ho}$  is a potent beta-emitter with a half-life of 26.8 hours, delivering a high radiation dose to the tumor while sparing surrounding healthy tissue.<sup>[3]</sup> A key advantage of  $^{166}\text{Ho}$  is its multimodal imaging capabilities; it emits gamma radiation suitable for Single Photon Emission Computed Tomography (SPECT) and possesses paramagnetic properties allowing for Magnetic Resonance Imaging (MRI).<sup>[4][5]</sup> This "theranostic" characteristic enables accurate dosimetry and personalized treatment planning.<sup>[6][7]</sup>

These application notes provide a comprehensive overview of the protocols and data associated with  $^{166}\text{Ho}$ -TARE, intended to guide researchers, scientists, and professionals in the field of drug development.

## Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on  $^{166}\text{Ho}$ -TARE.

Table 1: Patient and Treatment Characteristics

| Characteristic            | Value                                                                                                            | References                               |
|---------------------------|------------------------------------------------------------------------------------------------------------------|------------------------------------------|
| Patient Population        | Patients with unresectable primary or secondary liver tumors                                                     | <a href="#">[1]</a> <a href="#">[2]</a>  |
|                           | Hepatocellular Carcinoma (HCC), Metastatic Colorectal Cancer (mCRC), Intrahepatic Cholangiocarcinoma (ICC), etc. | <a href="#">[8]</a> <a href="#">[9]</a>  |
| Microsphere Type          | Holmium-166 poly(L-lactic acid) microspheres ( <sup>166</sup> Ho-PLLA-MS)                                        | <a href="#">[4]</a> <a href="#">[5]</a>  |
| Mean Microsphere Diameter | ~30 µm (range 15-60 µm)                                                                                          | <a href="#">[10]</a>                     |
| Prescribed Activity       | Dose-escalation protocols (e.g., 20, 40, 60, 80 Gy) or personalized dosimetry aiming for >150 Gy in tumor        | <a href="#">[7]</a> <a href="#">[11]</a> |
| Scout Dose                | <sup>166</sup> Ho scout microspheres (e.g., 80-170 MBq) or <sup>99m</sup> Tc-MAA                                 | <a href="#">[6]</a> <a href="#">[12]</a> |

Table 2: Efficacy and Survival Outcomes

| Outcome                                    | Metric                               | Value                | References                                |
|--------------------------------------------|--------------------------------------|----------------------|-------------------------------------------|
| Tumor Response (3 months)                  | Disease Control Rate (DCR) - overall | 72% (95% CI, 46-89%) | <a href="#">[2]</a> <a href="#">[13]</a>  |
| DCR (mRECIST)                              |                                      | 93% (95% CI, 71-99%) | <a href="#">[2]</a> <a href="#">[13]</a>  |
| DCR (RECIST 1.1)                           |                                      | 54% (95% CI, 22-83%) | <a href="#">[2]</a> <a href="#">[13]</a>  |
| Complete/Partial Response (mRECIST) in HCC |                                      | 54%                  | <a href="#">[10]</a> <a href="#">[14]</a> |
| Overall Survival (OS)                      | 3 months                             | 98%                  | <a href="#">[2]</a> <a href="#">[13]</a>  |
| 6 months                                   |                                      | 89%                  | <a href="#">[2]</a> <a href="#">[13]</a>  |
| 12 months                                  |                                      | 74%                  | <a href="#">[2]</a> <a href="#">[13]</a>  |
| 30 months                                  |                                      | 39%                  | <a href="#">[2]</a> <a href="#">[13]</a>  |
| Median OS (HCC)                            |                                      | 14.9 - 22.1 months   | <a href="#">[8]</a> <a href="#">[10]</a>  |
| Progression-Free Survival (PFS)            | Median PFS (HCC, treated liver)      | 10.3 - 11 months     | <a href="#">[8]</a> <a href="#">[15]</a>  |

Table 3: Dosimetry and Safety Profile

| Parameter                                | Value                                                                             | References                                |
|------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------|
| Absorbed Dose                            | Tumor-absorbed doses nearly three times higher than healthy liver                 | <a href="#">[13]</a>                      |
| Median tumor-absorbed dose (ICC)         | 106.6 Gy (range 67-280 Gy)                                                        |                                           |
| Median healthy liver-absorbed dose (ICC) | 32.9 Gy (range 22-44 Gy)                                                          |                                           |
| Common Adverse Events (Grade 1-2)        | Fatigue (71%), Back pain (55%), Ascites (32%), Nausea (23%), Abdominal pain (23%) | <a href="#">[10]</a> <a href="#">[14]</a> |
| Grade 3 Laboratory Toxicity (>10%)       | Increased AST/GGT (16%), Hyperglycemia (19%), Lymphopenia (29%)                   | <a href="#">[10]</a>                      |
| Treatment-Related Unacceptable Toxicity  | <10%                                                                              | <a href="#">[10]</a>                      |

## Experimental Protocols

### Patient Selection and Work-up

A meticulous patient selection process is crucial for the success of  $^{166}\text{Ho}$ -TARE.

Inclusion Criteria (General):

- Age  $\geq$  18 years.
- Confirmed diagnosis of unresectable primary or secondary liver malignancy.
- Adequate liver function (e.g., Child-Pugh A or B7).
- ECOG performance status of 0-2.
- Life expectancy of  $> 3$  months.

**Exclusion Criteria (General):**

- Significant extrahepatic disease.
- Uncorrectable arterio-venous shunting.
- Severe renal or pulmonary insufficiency.
- Previous radiation therapy to the liver.

**Pre-treatment Work-up:**

- Comprehensive Medical History and Physical Examination: Assess overall health status and comorbidities.
- Laboratory Tests: Complete blood count, liver function tests, renal function tests, and tumor markers.
- Imaging:
  - Contrast-enhanced CT or MRI of the abdomen to evaluate tumor burden, vascular anatomy, and liver volume.
  - Chest CT to rule out significant pulmonary metastases.
- Angiography and Scout Dose Administration:
  - Perform a visceral angiogram to map the hepatic arterial anatomy.
  - Administer a scout dose of either  $^{166}\text{Ho}$  microspheres (QuiremScout<sup>TM</sup>) or Technetium-99m macroaggregated albumin ( $^{99\text{m}}\text{Tc}$ -MAA) to assess for extrahepatic deposition and quantify the lung shunt fraction.[6][12]



[Click to download full resolution via product page](#)

Fig. 1: Patient Selection and Work-up Workflow.

## Microsphere Preparation and Administration

The preparation and administration of  $^{166}\text{Ho}$  microspheres require strict adherence to radiation safety protocols.

Microsphere Preparation (QuiremSpheres<sup>TM</sup>):

- $^{165}\text{Ho}$  is incorporated into poly-L-lactic acid (PLLA) microspheres.
- The stable  $^{165}\text{Ho}$ -PLLA microspheres are activated to radioactive  $^{166}\text{Ho}$ -PLLA microspheres via neutron activation in a nuclear reactor.
- The final product is supplied in a vial containing the microspheres in a resuspension medium.

#### Administration Procedure:

- The procedure is performed under fluoroscopic guidance in an angiography suite.
- A microcatheter is advanced into the hepatic artery supplying the tumor.
- The  $^{166}\text{Ho}$  microsphere vial is connected to a dedicated administration system.
- The microspheres are suspended by flushing with saline and administered in a slow, controlled manner.
- Post-administration, the delivery system is flushed to ensure complete delivery of the microspheres.

## Post-Treatment Imaging and Dosimetry

Post-treatment imaging is essential for verifying microsphere distribution and calculating the absorbed radiation dose.

#### SPECT/CT Imaging Protocol:

- Acquisition:
  - Perform SPECT/CT imaging within 24 hours of  $^{166}\text{Ho}$ -TARE.
  - Use a dual-head gamma camera equipped with medium-energy collimators.
  - Acquire images with a primary energy window centered at 81 keV (15% width) for  $^{166}\text{Ho}$ .  
[2]

- Utilize scatter correction techniques, such as a dual-energy window (DEW) or triple-energy window (TEW) method.[2]
- Reconstruction:
  - Reconstruct the images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.
- Dosimetry Calculation:
  - Co-register the SPECT images with the pre-treatment CT or MRI to delineate the tumor and healthy liver volumes.
  - Convert the SPECT voxel counts to activity concentrations using a calibration factor.
  - Calculate the absorbed dose in Gray (Gy) using the Medical Internal Radiation Dose (MIRD) formalism.



[Click to download full resolution via product page](#)

Fig. 2: SPECT/CT Dosimetry Workflow.

#### MRI-Based Dosimetry Protocol:

- Acquisition:
  - Acquire pre- and post-treatment MRI scans on the same day.
  - Use a multi-echo gradient echo (mGRE) sequence to generate R2\* maps.[\[14\]](#)
- Image Processing:
  - Co-register the pre- and post-treatment R2\* maps.
  - Calculate the change in R2\* ( $\Delta R2^*$ ) for each voxel, which is linearly correlated with the local concentration of  $^{166}\text{Ho}$  microspheres.
- Dosimetry Calculation:
  - Convert the  $\Delta R2^*$  map to a concentration map of  $^{166}\text{Ho}$ .
  - Calculate the absorbed dose distribution using this concentration map.

## Mechanism of Action

The therapeutic effect of  $^{166}\text{Ho}$ -TARE is primarily due to the localized delivery of high-energy beta particles.

[Click to download full resolution via product page](#)

Fig. 3: Mechanism of Action of  $^{166}\text{Ho}$ -TARE.

The beta particles emitted by  $^{166}\text{Ho}$  have a mean tissue penetration of 2.5 mm, leading to a highly localized radiation dose within the tumor microvasculature. This radiation induces DNA double-strand breaks in tumor cells, leading to cell cycle arrest and subsequent apoptosis or necrosis. The embolic effect of the microspheres also contributes to tumor ischemia.

## Future Directions

Research in  $^{166}\text{Ho}$ -TARE is ongoing, with a focus on:

- Personalized Dosimetry: Optimizing treatment planning based on individual patient and tumor characteristics to maximize efficacy and minimize toxicity.[\[6\]](#)
- Combination Therapies: Investigating the synergistic effects of  $^{166}\text{Ho}$ -TARE with other cancer treatments, such as immunotherapy and chemotherapy.

- MRI-Guided Therapy: Developing real-time, MRI-guided administration of  $^{166}\text{Ho}$  microspheres for adaptive and highly precise treatment delivery.[14]

These application notes provide a foundational understanding of the principles and practices of  $^{166}\text{Ho}$ -TARE. For detailed, site-specific protocols and safety procedures, consultation with institutional guidelines and manufacturer's instructions for use is mandatory.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Towards harmonized holmium-166 SPECT image quality for dosimetry: a multi-center, multi-vendor study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Holmium-166 Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Results of Holmium-166 Radioembolization with Personalized Dosimetry for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Holmium-166 Transarterial Radioembolization for the Treatment of Intrahepatic Cholangiocarcinoma: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Intraprocedural MRI-based dosimetry during transarterial radioembolization of liver tumours with holmium-166 microspheres (EMERITUS-1): a phase I trial towards adaptive, image-controlled treatment delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (ISMRM 2022) Intraprocedural MRI-based dosimetry during transarterial radioembolization with holmium-166 microspheres: a pilot study [archive.ismrm.org]
- 12. indico.frm2.tum.de [indico.frm2.tum.de]

- 13. Radioembolization With Holmium-166 Polylactic Acid Microspheres: Distribution of Residual Activity in the Delivery Set and Outflow Dynamics During Planning and Treatment Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Transarterial Radioembolization (TARE) with Holmium-166]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195350#transarterial-radioembolization-tare-with-holmium-166]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)